Introduction: The Strategic Importance of 3-Bromo-2-fluoro-5-nitropyridine in Modern Synthesis
Introduction: The Strategic Importance of 3-Bromo-2-fluoro-5-nitropyridine in Modern Synthesis
An In-Depth Technical Guide to the Physical Properties of 3-Bromo-2-fluoro-5-nitropyridine
In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of building blocks is paramount to the efficiency and success of multi-step synthetic routes. 3-Bromo-2-fluoro-5-nitropyridine (CAS No. 1868-58-2) has emerged as a pivotal intermediate, valued for its unique constellation of functional groups.[1][2] The pyridine core, substituted with a bromine atom at the 3-position, a fluorine atom at the 2-position, and a nitro group at the 5-position, presents a versatile platform for complex molecular engineering.[3]
The electron-withdrawing nature of the nitro group and the fluorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern drug discovery. This guide offers a comprehensive overview of the core physical properties of 3-Bromo-2-fluoro-5-nitropyridine, providing researchers, scientists, and drug development professionals with the technical data and procedural insights necessary for its effective application.
Caption: Workflow for Melting Point Determination using DSC.
Aqueous Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is considered the gold standard for determining equilibrium solubility. [2]It involves agitating an excess of the solid compound in a solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states.
Protocol:
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System Preparation: Add an excess amount of 3-Bromo-2-fluoro-5-nitropyridine to a sealed vial containing a precise volume of deionized water (e.g., 10 mL). The excess solid is crucial to ensure saturation.
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Equilibration: Place the vial in a shaker bath maintained at a constant temperature (e.g., 25°C) and agitate for a sufficient time (typically 24-48 hours) to reach equilibrium.
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Phase Separation: Allow the vial to stand at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the solid.
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Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution), ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter is recommended.
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Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is reported in units such as mg/mL or mol/L.
NMR Sample Preparation
Causality: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The sample must be fully dissolved in a deuterated solvent, and free of particulate matter, to ensure magnetic field homogeneity. [1][4] Protocol:
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Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
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Sample Weighing: Accurately weigh approximately 5-20 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) directly into a clean, dry vial. [5]3. Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. [5]Gently vortex or sonicate if necessary to ensure complete dissolution.
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Filtration and Transfer: Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any dust or particulate matter. [1]5. Capping and Labeling: Cap the NMR tube to prevent solvent evaporation and label it clearly.
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Analysis: Insert the sample into the NMR spectrometer for data acquisition.
Section 4: Safety & Handling
As a halogenated nitropyridine, 3-Bromo-2-fluoro-5-nitropyridine requires careful handling to minimize exposure. The following precautions are based on the Safety Data Sheet (SDS) and general best practices for this class of compounds. [1][6]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
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Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
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Exposure Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.
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Fire & Explosion: While not highly flammable, keep away from open flames and sources of ignition. Use appropriate extinguishing media such as dry chemical, CO₂, or alcohol-resistant foam in case of a fire.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [5]
References
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ChemScene. Safety Data Sheet: 3-Bromo-2-fluoro-5-nitropyridine.
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A-Star Research. Safety Data Sheet: 3-Bromo-2-fluoro-5-nitropyridine.
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University of California, Davis. NMR Sample Preparation.
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BLD Pharm. 3-Bromo-2-fluoro-5-nitropyridine Product Information.
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Thermo Fisher Scientific. 3-Bromo-2-fluoro-5-nitropyridine, 97%.
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ECHEMI. 2-Fluoro-3-bromo-5-nitropyridine Product Information.
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Thermo Fisher Scientific. 3-Bromo-2-fluoro-5-nitropyridine, 97% 1 g.
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ChemicalBook. 2-FLUORO-3-BROMO-5-NITRO PYRIDINE Product Information.
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P&S Chemicals. 2-Fluoro-3-bromo-5-nitropyridine Product Information.
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Journal of Chemical Education. Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course.
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Organomation. NMR Sample Preparation: The Complete Guide.
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ALWSCI. How To Prepare And Run An NMR Sample.
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ResearchGate. 1236 SOLUBILITY MEASUREMENTS.
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CureFFI.org. Differential scanning calorimetry.
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Analytical Chemistry. Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals.
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Wikipedia. Differential scanning calorimetry.
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